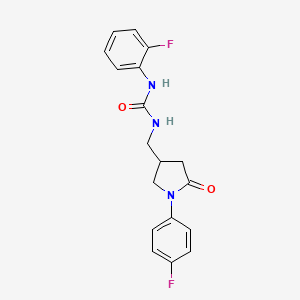

1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea” is a complex organic molecule that contains several functional groups, including two fluorophenyl groups, a pyrrolidinone group, and a urea group .

Molecular Structure Analysis

The molecule contains a total of 49 bond(s). There are 29 non-H bond(s), 19 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), and 1 urea (-thio) derivative(s) .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The fluorophenyl groups might undergo electrophilic aromatic substitution, and the urea group could participate in condensation reactions .Scientific Research Applications

Pharmacological Effects and Receptor Interactions

Orexin Receptor Antagonists : Compounds similar to the one mentioned have been evaluated for their role in modulating feeding, arousal, stress, and drug abuse through interactions with orexin receptors. Selective antagonism of orexin receptors, particularly OX1R, has been shown to reduce compulsive food intake without affecting standard food pellet intake in animal models, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).

Central Nervous System Agents : Urea derivatives with specific substitutions have demonstrated anxiolytic and muscle-relaxant properties, indicating potential as central nervous system agents. These effects are attributed to the modulation of neurotransmitter systems, highlighting the therapeutic potential of such compounds in treating anxiety and related disorders (Rasmussen et al., 1978).

Metabolic Studies

- Metabolite Analysis : Research on similar compounds has led to the identification of unusual metabolites, such as diimidazopyridine metabolites, which arise from complex metabolic pathways. These studies are crucial for understanding the pharmacokinetics and potential toxicological profiles of new pharmacological agents (Borel et al., 2011).

Materials Science Applications

- Nonlinear Optical Materials : The structural motif of the compound is relevant to the design of materials with quadratic nonlinear optical behavior. Research into similar compounds has explored their application in creating noncentrosymmetric structures ideal for nonlinear optics, demonstrating the potential of such molecular structures in developing new materials for optical technologies (Muthuraman et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-fluorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2/c19-13-5-7-14(8-6-13)23-11-12(9-17(23)24)10-21-18(25)22-16-4-2-1-3-15(16)20/h1-8,12H,9-11H2,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTKLEDOCBBLFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2401121.png)

![2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide](/img/structure/B2401123.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2401126.png)

![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401129.png)

![N-(1,3-benzodioxol-5-yl)-2-chloro-N-[(2-prop-2-enoxyphenyl)methyl]acetamide](/img/structure/B2401130.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)

![3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2401142.png)

![1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine](/img/structure/B2401144.png)